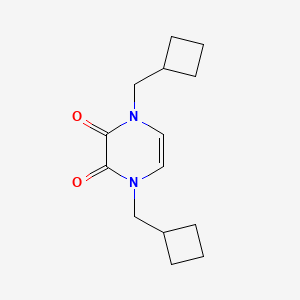
methyl 4-(2-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it useful in various fields of study such as pharmacology, biochemistry, and molecular biology.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques
Research has demonstrated the synthesis of related compounds like ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates through cyclocondensation reactions under ultrasound irradiation, highlighting the efficiency and high regioselectivity of these methods. Such techniques offer significant reductions in reaction times and are supported by crystallographic data for structural verification (Machado et al., 2011).
Molecular Structure Determination
The structure of compounds resulting from reactions involving arylhydrazines and other components has been established using a combination of X-ray crystallography and NMR spectroscopy. This research provides a foundational understanding of the molecular frameworks and potential functional applications of such compounds (Kumar et al., 1995).
Potential Applications
Material Science and Optoelectronics
Compounds with pyrazine derivatives have been synthesized and studied for their structural and optoelectronic properties, including light-emitting devices. These studies indicate the potential use of such compounds in the development of novel materials for electronic applications (Zhao et al., 2004).
Catalysis and Chemical Synthesis
Investigations into the synthesis of cyclic ethers via platinum-catalyzed intramolecular hydroalkoxylation of hydroxy olefins demonstrate the catalytic capabilities of related compounds. This research opens up pathways for creating cyclic ethers, a valuable class of compounds in organic synthesis and potentially pharmaceuticals, excluding direct drug applications as per your criteria (Qian et al., 2004).
Propiedades
IUPAC Name |
methyl 4-(2-chlorophenyl)-N-cyanopiperazine-1-carboximidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c1-19-13(16-10-15)18-8-6-17(7-9-18)12-5-3-2-4-11(12)14/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKXADWOSTYPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)N1CCN(CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2732052.png)
![3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2732053.png)
![5,6-dimethyl-7-[(oxolan-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2732054.png)






![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride](/img/structure/B2732068.png)
![(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B2732069.png)
